N-acetyl-S-[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid is a complex organic compound that features a unique combination of functional groups, including an acetamido group, a thiophene ring, and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the key intermediate, 3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl bromide, which can be synthesized through a bromination reaction of the corresponding ketone. This intermediate is then reacted with 2-acetamidopropanoic acid in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with target proteins, while the thiophene and trimethoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-acetamido-3-{[3-oxo-3-(phenyl)propyl]sulfanyl}propanoic acid: Lacks the thiophene and trimethoxyphenyl groups, resulting in different chemical and biological properties.
2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)propyl]sulfanyl}propanoic acid: Lacks the trimethoxyphenyl group, which may affect its interactions with biological targets.
Uniqueness
The presence of both the thiophene and trimethoxyphenyl groups in 2-acetamido-3-{[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]sulfanyl}propanoic acid makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H25NO7S2 |
---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
2-acetamido-3-[3-oxo-3-thiophen-2-yl-1-(3,4,5-trimethoxyphenyl)propyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C21H25NO7S2/c1-12(23)22-14(21(25)26)11-31-19(10-15(24)18-6-5-7-30-18)13-8-16(27-2)20(29-4)17(9-13)28-3/h5-9,14,19H,10-11H2,1-4H3,(H,22,23)(H,25,26) |
InChI-Schlüssel |
RYISNKIURXQYKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CSC(CC(=O)C1=CC=CS1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.